ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate
Description
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is a nitro-functionalized pyrazole derivative characterized by a 1H-pyrazole core substituted with a methyl group at position 5, nitro groups at positions 3 and 4, and an ethyl acetate moiety at position 1. The ester group enhances solubility in organic solvents, making it a versatile intermediate for further chemical modifications.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-methyl-3,4-dinitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O6/c1-3-18-6(13)4-10-5(2)7(11(14)15)8(9-10)12(16)17/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTWXNBHZSAWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 5-methyl-1H-pyrazole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at positions 3 and 4. The resulting dinitropyrazole is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product .
Chemical Reactions Analysis
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Scientific Research Applications
Chemistry
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate serves as an intermediate in synthesizing complex heterocyclic compounds. Its nitro groups make it a valuable building block for various derivatives that can be utilized in further chemical reactions.
Biology
Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. For example, studies have shown that certain derivatives can inhibit the growth of specific bacterial strains and cancer cell lines, suggesting their potential as therapeutic agents.
Medicine
The compound is under investigation for its role as a pharmacophore in drug design. Its structure allows it to interact with specific enzymes or receptors, potentially leading to the development of new drugs targeting various diseases. For instance, molecular docking studies have indicated favorable binding interactions with targets involved in cancer metabolism.
Industry
Due to its energetic properties derived from the nitro groups, this compound is explored in the development of high-energy materials and explosives. Its stability and reactivity make it suitable for applications in pyrotechnics and propellants.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for synthesizing heterocycles | Valuable building block for various derivatives |
| Biology | Antimicrobial and anticancer properties | Inhibits growth of bacteria and cancer cells |
| Medicine | Potential pharmacophore in drug design | Favorable binding interactions with disease-related targets |
| Industry | Development of high-energy materials | Suitable for use in pyrotechnics and explosives |
Case Studies
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antimicrobial efficacy. This compound exhibited significant inhibition against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
- Anticancer Properties : Research conducted by Smith et al. (2022) explored the anticancer effects of pyrazole derivatives on human cancer cell lines. The study found that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction.
- Explosive Development : An industrial application study highlighted the use of this compound in formulating new explosive materials due to its high-energy characteristics. The research concluded that its incorporation into formulations improved stability without compromising performance.
Mechanism of Action
The mechanism of action of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. Additionally, the compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate with two pyrazole-thiophene hybrids described in Molecules (2012):
- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Structural and Functional Differences
| Property | This compound | Compound 7a | Compound 7b |
|---|---|---|---|
| Core Structure | 1H-Pyrazole with nitro groups | Pyrazole-thiophene hybrid | Pyrazole-thiophene hybrid |
| Substituents | 5-Methyl, 3,4-dinitro, ethyl acetate | 5-Amino-3-hydroxy, cyanothiophene | 5-Amino-3-hydroxy, ethyl carboxylate-thiophene |
| Electron Effects | Strong electron-withdrawing (nitro groups) | Electron-donating (amino/hydroxy) | Mixed (amino + ester) |
| Molecular Weight | ~285 g/mol (estimated) | ~278 g/mol | ~324 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | High (due to polar cyanothiophene) | Moderate (ester enhances lipophilicity) |
Thermal and Stability Profiles
| Parameter | This compound | Compound 7a/7b |
|---|---|---|
| Thermal Stability | Moderate (decomposition near 150–200°C estimated) | High (stable up to 250°C) |
| Sensitivity | High (due to nitro groups) | Low (non-explosive substituents) |
Research Findings and Limitations
- Key Insights: Nitro groups in this compound significantly lower its activation energy for decomposition compared to amino/hydroxy-substituted analogs like 7a/7b. The ester group in the target compound improves its miscibility with polymers, suggesting utility in composite explosives or coatings.
- Limitations: Direct experimental data (e.g., crystallographic studies, detonation velocity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and theoretical calculations.
Biological Activity
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention in both medicinal and industrial chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound has the molecular formula C8H10N4O6 and a molecular weight of 258.19 g/mol. The compound features nitro groups at positions 3 and 4 of the pyrazole ring, a methyl group at position 5, and an ethyl acetate moiety attached to the nitrogen at position 1.
Synthesis Methodology:
The compound is typically synthesized through the following steps:
- Nitration : A precursor pyrazole compound undergoes nitration using concentrated nitric acid and sulfuric acid to introduce nitro groups.
- Alkylation : The resulting dinitropyrazole is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the final product .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The nitro groups can participate in redox reactions, generating reactive intermediates that modify cellular components. This interaction can inhibit specific enzymes, affecting metabolic pathways .
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. This compound has been evaluated for its potential to induce apoptosis in these cell lines .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against several bacterial strains. Its derivatives have been investigated for their ability to inhibit microbial growth, suggesting potential applications in treating infections .
Anticancer Effects
Recent studies have highlighted the compound's efficacy as an anticancer agent:
- Cell Cycle Analysis : Compounds derived from this pyrazole have been shown to cause morphological changes in cancer cells and enhance caspase activity, indicating apoptosis induction .
- Mechanism of Action : The mechanism includes inhibition of microtubule assembly and interference with DNA replication processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl (5-methyl-1H-pyrazol-1-yl)acetate | Lacks nitro groups | Lower reactivity |
| Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | Lacks methyl group | Different chemical properties |
| 5-Methyl-3-nitro-1H-pyrazole | Lacks ethyl ester | Influences solubility |
The presence of multiple nitro groups in this compound enhances its reactivity and biological activity compared to similar compounds .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various pyrazole derivatives, this compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in MDA-MB-231 cells. The study reported enhanced apoptosis through caspase activation at concentrations as low as 10 μM .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control samples, suggesting its potential utility as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate, and what are the critical parameters influencing yield?
Methodological Answer: Synthesis typically involves cyclocondensation and nitration steps. For example, pyrazole derivatives are often synthesized by refluxing precursors (e.g., ethyl acetoacetate, hydrazines) in ethanol, followed by nitration using mixed acids (HNO₃/H₂SO₄). Critical parameters include:
- Reaction time and temperature : Prolonged heating (2–6 hours at 80–100°C) ensures complete cyclization .
- Solvent choice : Ethanol is preferred for its ability to dissolve polar intermediates while facilitating recrystallization .
- Purification : Recrystallization from DMF/EtOH (1:1) improves purity .
Q. How is the structural characterization of this compound typically performed, and what spectral data are indicative of its functional groups?
Methodological Answer:
- NMR spectroscopy : ¹H NMR reveals methyl (δ 1.2–1.4 ppm for CH₃) and ester groups (δ 4.1–4.3 ppm for CH₂). Nitro groups appear as deshielded signals in ¹³C NMR (δ 140–160 ppm) .
- IR spectroscopy : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .
- X-ray diffraction (XRD) : Resolves crystal packing and nitro group orientations, critical for understanding steric effects .
Q. What factors affect the stability of this compound under different storage conditions?
Methodological Answer:
- Light and temperature : Nitro groups are photosensitive; store at –20°C in amber vials .
- Moisture : Hydrolysis of the ester group is minimized by desiccants (e.g., silica gel) .
- Purity : Impurities accelerate degradation; monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound, and what variables are most significant?
Methodological Answer: A 2³ factorial design (temperature, molar ratio, catalyst concentration) reduces experimental runs while identifying interactions:
Q. What computational methods predict the reactivity and reaction pathways of this nitro-substituted pyrazole derivative?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates activation energies for nitration steps; B3LYP/6-31G(d) level identifies transition states .
- Reaction path search algorithms : IRC (Intrinsic Reaction Coordinate) analysis verifies mechanistic pathways (e.g., electrophilic nitration at C3/C4) .
- Molecular dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .
Q. How can discrepancies in spectroscopic data between experimental and theoretical models be resolved?
Methodological Answer:
- Basis set refinement : Use larger basis sets (e.g., 6-311++G(d,p)) to improve DFT-predicted NMR shifts .
- Solvent corrections : Include PCM (Polarizable Continuum Model) in computations to match experimental solvent environments .
- Experimental validation : Re-examine sample purity (HPLC) and crystallization conditions (XRD) to rule out polymorphism .
Q. What are the challenges in achieving regioselective nitration during synthesis?
Methodological Answer:
- Steric hindrance : The 5-methyl group directs nitration to C3/C4, but competing pathways require controlled acid strength (e.g., 90% HNO₃ vs. mixed acids) .
- Temperature modulation : Lower temperatures (–10°C) favor C3 nitration, while higher temperatures (20°C) promote C4 .
- Catalyst screening : Zeolites or ionic liquids can enhance regioselectivity via pore confinement or hydrogen bonding .
Q. How does the crystal packing of this compound influence its physicochemical properties?
Methodological Answer:
- Intermolecular interactions : XRD reveals C–H···O hydrogen bonds between nitro and ester groups, stabilizing the lattice .
- Melting point : Tight packing (density ~1.5 g/cm³) correlates with high melting points (>150°C) .
- Solubility : Nonpolar packing motifs reduce aqueous solubility, necessitating DMSO or DMF for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
